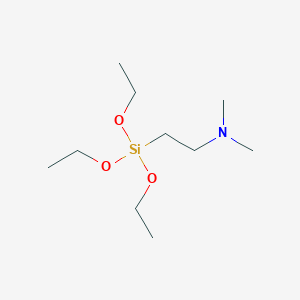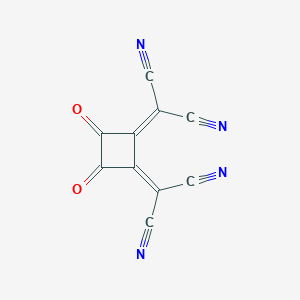
2,2'-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is an organic compound characterized by a cyclobutane ring with two dioxo groups and two propanedinitrile groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile typically involves the cycloaddition reactions of suitable precursors. One common method involves the reaction of cyclobutene derivatives with dicyanomethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but with hydroxyl groups instead of nitrile groups.
Cyclobutane-1,2-dione: Lacks the nitrile groups and has different reactivity.
Cyclobutene derivatives: Share the cyclobutane ring but differ in functional groups.
Uniqueness
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is unique due to its combination of dioxo and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
65268-47-5 |
|---|---|
Molekularformel |
C10N4O2 |
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
2-[2-(dicyanomethylidene)-3,4-dioxocyclobutylidene]propanedinitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5(2-12)7-8(6(3-13)4-14)10(16)9(7)15 |
InChI-Schlüssel |
DRPFWYGSVPLKSD-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=C1C(=C(C#N)C#N)C(=O)C1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



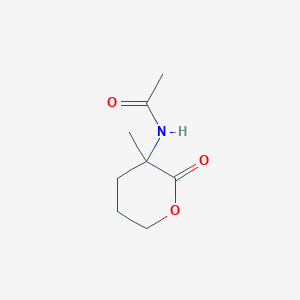

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
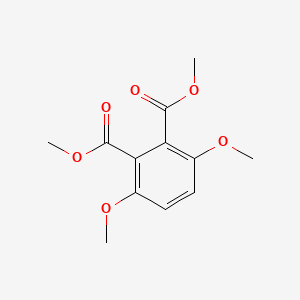
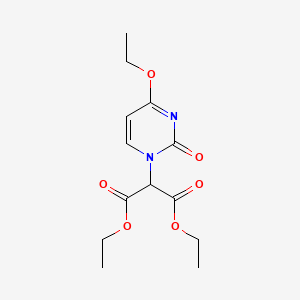


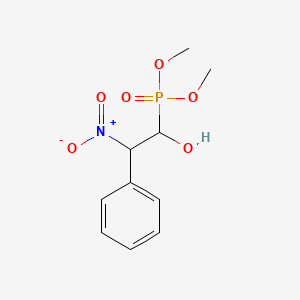
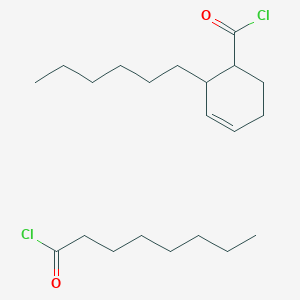
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

